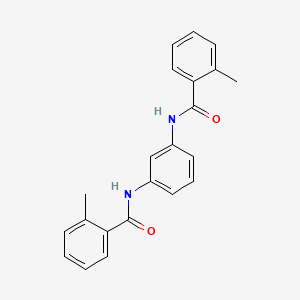
N,N'-(1,3-phenylene)bis(2-methylbenzamide)
概要
説明
N,N’-(1,3-phenylene)bis(2-methylbenzamide) is a synthetic compound known for its role as a modulator of NaV1.1 channels. It has a molecular formula of C22H20N2O2 and a molecular weight of 344.41 g/mol . This compound is primarily used in scientific research, particularly in the study of ion channels and neuronal excitability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3-phenylene)bis(2-methylbenzamide) typically involves the reaction of 1,3-phenylenediamine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for N,N’-(1,3-phenylene)bis(2-methylbenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
N,N’-(1,3-phenylene)bis(2-methylbenzamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
N,N’-(1,3-phenylene)bis(2-methylbenzamide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a modulator in ion channel studies.
Biology: The compound is used to study the modulation of NaV1.1 channels, which are important for neuronal excitability.
Medicine: Research involving this compound can contribute to the development of new therapeutic agents targeting ion channels.
Industry: It may be used in the development of new materials with specific ion channel modulating properties.
作用機序
N,N’-(1,3-phenylene)bis(2-methylbenzamide) modulates the current of human NaV1.1 channels. It decreases the rate of inactivation of these channels, thereby increasing neuronal excitability. This modulation occurs in a concentration-dependent manner, with higher concentrations leading to more significant effects .
類似化合物との比較
Similar Compounds
N,N’-(1,2-phenylene)bis(2-methylbenzamide): Similar in structure but differs in the position of the phenylene linkage.
N,N’-(1,2-phenylene)-bis[4-(azidomethyl)benzamide]: Contains azidomethyl groups instead of methyl groups.
Uniqueness
N,N’-(1,3-phenylene)bis(2-methylbenzamide) is unique due to its specific modulation of NaV1.1 channels, which is not observed in all similar compounds. This makes it particularly valuable in research focused on neuronal excitability and ion channel modulation .
特性
IUPAC Name |
2-methyl-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-8-3-5-12-19(15)21(25)23-17-10-7-11-18(14-17)24-22(26)20-13-6-4-9-16(20)2/h3-14H,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCHGZDITBPKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















